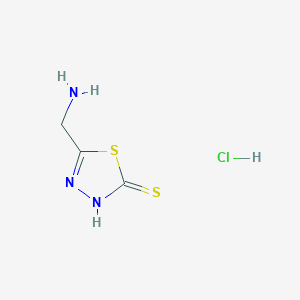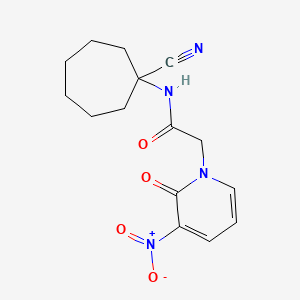
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is a thiadiazole derivative with antibacterial activity. It is used in the preparation of herbicides as well as carbonic anhydrase inhibitors .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives can be carried out effectively with the use of ultrasound . The reactions can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The study of chemical reactions involving this compound has shown that the reactions can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Applications De Recherche Scientifique
Adsorption and Corrosion Inhibition
- Corrosion Inhibition: 5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride demonstrates effective inhibition of mild steel corrosion in hydrochloric acid media, attributed to its adsorption on the steel surface, which follows Langmuir's adsorption isotherm model. This property makes it a valuable agent in the protection of metals against corrosion, especially in acidic environments (Ouici et al., 2017).
Detection of Heavy Metals
- Heavy Metal Detection: The compound has been utilized in the synthesis of fluorescent probes for the detection of heavy metal ions like Hg2+ in water samples. Its incorporation into Fe3O4@SiO2 magnetic nanocomposites enhances sensitivity towards mercury ions, indicating its potential in environmental monitoring and pollution control (Mir et al., 2018).
Surface Modification
- Surface Modification: Research has explored its immobilization onto silica gel surfaces, creating modified materials that can complex with both soft and hard acids. Such materials have applications in catalysis, separation processes, and as adsorbents in various industrial and environmental applications (Prado et al., 2004).
Synthesis of Derivatives
- Synthetic Applications: The compound serves as a precursor in the synthesis of a diverse range of derivatives, including those with potential anticonvulsant and antiproliferative properties. Its reactivity and functional group compatibility make it a valuable building block in medicinal chemistry and the development of new therapeutic agents (Sych et al., 2016).
Environmental Applications
- Preconcentration of Metal Ions: It has been used to modify silica gel for the adsorption and preconcentration of various metal ions like Cd(II), Co(II), Cu(II), and others in ethanol medium. This application is crucial for the purification and analysis of samples in environmental and analytical chemistry (Gomes et al., 1998).
Mécanisme D'action
Target of Action
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride, also known as 5-Amino-1,3,4-thiadiazole-2-thiol, is primarily used in the pharmaceutical industry for the synthesis of drugs such as Acetazolamide . It also serves as an intermediate in the production of pesticides .
Mode of Action
It’s known that the compound is used in the synthesis of acetazolamide , a diuretic drug that works by inhibiting the enzyme carbonic anhydrase, reducing the reabsorption of bicarbonate ions in the kidney, and thus increasing urine output.
Action Environment
It’s known that the compound should be stored in a dark, dry place , suggesting that light and moisture may affect its stability.
Safety and Hazards
Propriétés
IUPAC Name |
5-(aminomethyl)-3H-1,3,4-thiadiazole-2-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISDXIODDYQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=S)S1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)





![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)
![ethyl 2-[(3E)-morpholin-3-ylidene]acetate](/img/structure/B2844220.png)
![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2844227.png)